molecular formula C8H11ClIN B13594346 4-Ethyl-3-iodoanilinehydrochloride

4-Ethyl-3-iodoanilinehydrochloride

Cat. No.: B13594346
M. Wt: 283.54 g/mol
InChI Key: PCFWONPYCHLIFL-UHFFFAOYSA-N
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Description

4-Ethyl-3-iodoanilinehydrochloride: is an organic compound with the molecular formula C8H10IN·HCl. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by ethyl and iodine groups. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-iodoanilinehydrochloride typically involves the iodination of 4-ethyl aniline. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an acidic medium to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-iodoanilinehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalysts like palladium on carbon or hydrogen gas are used for reduction.

Major Products:

    Substitution Reactions: Products include 4-ethyl-3-aminobenzene derivatives.

    Oxidation Reactions: Products include 4-ethyl-3-nitroaniline.

    Reduction Reactions: Products include 4-ethyl-3-aminobenzene.

Scientific Research Applications

4-Ethyl-3-iodoanilinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-iodoanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The ethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

  • 4-Ethyl-3-bromoanilinehydrochloride
  • 4-Ethyl-3-chloroanilinehydrochloride
  • 4-Ethyl-3-fluoroanilinehydrochloride

Comparison:

  • 4-Ethyl-3-iodoanilinehydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and fluoro counterparts.
  • The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, leading to different steric and electronic effects in chemical reactions and biological interactions.
  • The compound’s enhanced lipophilicity due to the ethyl group makes it more suitable for applications requiring membrane permeability.

Properties

Molecular Formula

C8H11ClIN

Molecular Weight

283.54 g/mol

IUPAC Name

4-ethyl-3-iodoaniline;hydrochloride

InChI

InChI=1S/C8H10IN.ClH/c1-2-6-3-4-7(10)5-8(6)9;/h3-5H,2,10H2,1H3;1H

InChI Key

PCFWONPYCHLIFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)I.Cl

Origin of Product

United States

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